4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

Description

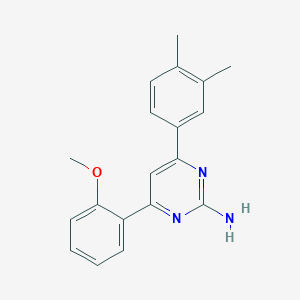

4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted at positions 4 and 6 with aromatic groups. The 4-position features a 3,4-dimethylphenyl moiety, while the 6-position is occupied by a 2-methoxyphenyl group.

The structural uniqueness of this compound lies in the electron-donating methyl and methoxy substituents on the aryl rings, which may influence electronic properties, lipophilicity, and intermolecular interactions critical for pharmacological activity.

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-12-8-9-14(10-13(12)2)16-11-17(22-19(20)21-16)15-6-4-5-7-18(15)23-3/h4-11H,1-3H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTRPWONBFHQAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

Substitution Reactions: The introduction of the 3,4-dimethylphenyl and 2-methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and optoelectronic devices.

Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

Pyrimidine derivatives with substitutions at positions 4 and 6 are often studied for structure-activity relationships (SAR). Below is a comparison of key analogs:

Key Observations:

- Electron-Donating vs.

- Heterocyclic vs. Aromatic Substitutions : Replacing phenyl with pyridin-3-yl (Compound 13) introduces nitrogen-based polarity, improving solubility but possibly reducing membrane permeability .

Antitrypanosomal Activity:

- Compound 13 (4-(2-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine): Demonstrates potent antitrypanosomal activity with an IC50 of 0.38 µM and a favorable ADME-Tox profile . The 2-methoxyphenyl group and pyridin-3-yl substituent are critical for activity.

- Analogs with Chlorophenyl or Fluorophenyl Substituents: Show reduced potency (IC50: 8.7–24.2 µM), indicating that electron-withdrawing groups at R4 diminish antitrypanosomal efficacy .

Cytotoxicity and Selectivity:

- Analogs with bulkier substituents (e.g., trifluoromethyl groups) may face metabolic challenges .

Physicochemical and ADME-Tox Properties

ADME-Tox Insights:

Key Research Findings and Implications

Substituent Position Matters: The ortho-methoxy group on the R6 phenyl ring is critical for antitrypanosomal activity across multiple analogs .

Balancing Lipophilicity and Polarity : Heterocyclic substituents (e.g., pyridin-3-yl) improve solubility but may reduce cell permeability compared to purely aromatic groups .

Metabolic Considerations : Methyl and methoxy groups generally enhance metabolic stability, whereas halogens (Cl, F) may lead to reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.